REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][C:4]([C:7]([CH2:11][CH3:12])([CH3:10])[CH2:8][CH3:9])=[N:5][N:6]=1.N1C=C[CH:16]=[CH:15][CH:14]=1.[O:19]1[CH2:23][CH2:22][CH2:21][CH2:20]1>C(Cl)(=O)C1C=CC=CC=1>[CH2:8]([C:7]([C:4]1[S:3][C:2]([NH:1][C:23](=[O:19])[C:22]2[CH:16]=[CH:15][CH:14]=[CH:20][CH:21]=2)=[N:6][N:5]=1)([CH3:10])[CH2:11][CH3:12])[CH3:9]
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Name
|
|
Quantity
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3.3 g
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Type
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reactant
|
Smiles
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NC=1SC(=NN1)C(CC)(C)CC
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Name
|
|
Quantity
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30 mL
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Type
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reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
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N1=CC=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
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2.8 g
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Type
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solvent
|
Smiles
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C(C1=CC=CC=C1)(=O)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
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was added dropwise over thirty minutes
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Type
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ADDITION
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Details
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addition
|
Type
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TEMPERATURE
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Details
|
the reaction mixture was heated
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Type
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TEMPERATURE
|
Details
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at reflux for three hours
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Duration
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3 h
|
Type
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FILTRATION
|
Details
|
The mixture was then filtered
|
Type
|
CUSTOM
|
Details
|
to remove the pyridine hydrochloride
|
Type
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WASH
|
Details
|
the filtrate was washed several times with 1N hydrochloric acid solution
|
Type
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CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
CUSTOM
|
Details
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the solvent was removed by evaporation under reduced pressure
|
Type
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CUSTOM
|
Details
|
to provide a yellow gum
|
Type
|
CUSTOM
|
Details
|
The gum was crystallized from ethanol and water
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Name
|
|
Type
|
product
|
Smiles
|
C(C)C(CC)(C)C1=NN=C(S1)NC(C1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.85 g | |
YIELD: PERCENTYIELD | 35% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |